Irsogladine
Overview
Description
Irsogladine is a phosphodiesterase inhibitor primarily used as an anti-ulcer agent. It is known for its ability to enhance mucosal protection and promote the healing of gastric ulcers. The compound’s chemical structure is defined as 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine, with a molecular formula of C9H7Cl2N5 and a molar mass of 256.09 g/mol .
Biochemical Analysis
Biochemical Properties
Irsogladine is known to interact with phosphodiesterase isozymes, leading to an increase in intracellular cyclic adenosine 3’,5’-monophosphate content . It also binds to muscarinic acetylcholine receptors , which may contribute to its effects on gastric mucosal protection .
Cellular Effects
This compound has been shown to exhibit gastric cytoprotection, partly mediated by endogenous nitric oxide . It facilitates gap junctional intercellular communication , inhibits the reduced gastric mucosal blood flow response, and suppresses reactive oxygen generation . These effects may account for a variety of actions of this compound in the gastrointestinal tract .
Molecular Mechanism
The molecular mechanism of this compound involves non-selective inhibition of phosphodiesterase isozymes, leading to an increase in intracellular cyclic adenosine 3’,5’-monophosphate content . This can facilitate gap junctional intercellular communication , which is thought to participate in the formation of functional tight junctions .
Dosage Effects in Animal Models
In animal models, this compound treatment has resulted in a dose-dependent reduction of angiogenesis . Specifically, doses of 300 and 500 mg/kg/day have shown reductions of angiogenesis by 21% and 45.3%, respectively .
Metabolic Pathways
Its role as a phosphodiesterase inhibitor suggests it may be involved in pathways related to cyclic adenosine monophosphate metabolism .
Subcellular Localization
Its role in facilitating gap junctional intercellular communication suggests it may have effects at the level of the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Irsogladine is synthesized through a multi-step process involving the following key steps:
Preparation of 2,5-dichlorobenzonitrile: This involves the reaction of 2,5-dichlorotoluene with potassium permanganate in a pyridine solution at 65-70°C, followed by filtration and acidification to yield 2,5-dichlorobenzoic acid.
Formation of this compound: The 2,5-dichlorobenzonitrile is reacted with dicyandiamide in the presence of potassium hydroxide and ethylene glycol at 110°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Irsogladine undergoes several types of chemical reactions, including:
Substitution Reactions: The triazine ring in this compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Oxidation and Reduction: While this compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed for specific derivatives.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can modify the functional groups attached to the triazine ring .
Scientific Research Applications
Irsogladine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of triazine chemistry and for developing new synthetic methodologies.
Biology: this compound’s ability to enhance gap junction intercellular communication makes it valuable in cell biology research.
Medicine: Its primary application is in the treatment of gastric ulcers. .
Mechanism of Action
Irsogladine exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase, this compound increases intracellular cyclic AMP levels, which enhances mucosal protection.
Gap Junction Communication: It promotes gap junction intercellular communication via binding to M1 muscarinic acetylcholine receptors, which helps stabilize epithelial cells and prevent ulcer formation.
Molecular Targets and Pathways: The primary molecular targets include phosphodiesterase enzymes and M1 muscarinic acetylcholine receptors.
Comparison with Similar Compounds
Omeprazole: A proton pump inhibitor used to reduce stomach acid production.
Ranitidine: A histamine H2 receptor antagonist that decreases stomach acid secretion.
Sucralfate: A medication that forms a protective barrier on the ulcer site.
Comparison:
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGGEJZONJOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84504-69-8 (maleate) | |
Record name | Irsogladine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043999 | |
Record name | Irsogladine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-26-7 | |
Record name | Irsogladine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irsogladine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irsogladine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Irsogladine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Irsogladine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRSOGLADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBX79NZC1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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